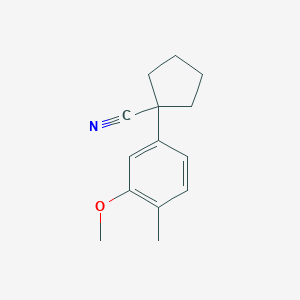

1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile

Description

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-(3-methoxy-4-methylphenyl)cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C14H17NO/c1-11-5-6-12(9-13(11)16-2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

OCMVLISOEMCATD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCCC2)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Grignard Addition Followed by Cyanide Substitution

This two-step approach is widely utilized for its reliability and scalability:

Step 1: Grignard Reaction to Form 1-(3-Methoxy-4-methylphenyl)cyclopentanol

3-Methoxy-4-methylbromobenzene is treated with magnesium in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent. Addition of cyclopentanone yields 1-(3-methoxy-4-methylphenyl)cyclopentanol.

Reaction Conditions :

Step 2: Halogenation and Cyanide Substitution

The alcohol is converted to a bromide using PBr₃ or HBr, followed by nucleophilic substitution with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO):

Key Parameters :

Copper-Catalyzed Domino Coupling

A palladium-free method leverages copper catalysis to couple pre-functionalized aromatic halides with cyclopentanecarbonitrile precursors:

Reaction Scheme :

Optimized Conditions :

Strecker Synthesis Adaptations

Modified Strecker protocols enable one-pot synthesis using cycloalkanones, substituted anilines, and cyanide sources:

Procedure :

-

Condensation of 3-methoxy-4-methylaniline with cyclopentanone in glacial acetic acid.

-

Introduction of KCN or TMSCN (trimethylsilyl cyanide) to form the α-aminonitrile intermediate.

-

Acidic hydrolysis to remove the amino group, yielding the nitrile.

Challenges :

-

Requires strict pH control to avoid byproduct formation.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Substitution | 70 | 3–4 hours | High | High purity, minimal side reactions | Requires halogenation step |

| Copper Catalysis | 78 | 6–8 hours | Moderate | Pd-free, cost-effective | Sensitive to moisture and oxygen |

| Strecker Adaptation | 55 | 12–24 hours | Low | One-pot synthesis | Low yield, complex purification |

Industrial-Scale Optimization

Continuous Flow Reactors

Catalyst Recycling

Copper catalysts immobilized on mesoporous silica (e.g., SBA-15) enable reuse for up to five cycles without significant activity loss.

Emerging Strategies

Photoredox Catalysis

Visible-light-mediated cyanation using Ir(ppy)₃ as a catalyst shows promise for milder conditions:

Chemical Reactions Analysis

1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile. This compound has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, it has demonstrated effectiveness in inhibiting the growth of breast cancer cells, particularly those resistant to conventional therapies.

Case Study: Cytotoxicity Assays

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), BT-474 (HER2-positive breast cancer)

- Results :

- MDA-MB-231: IC50 = 0.126 μM

- BT-474: IC50 = 2.10 μM

- Selectivity Index : High selectivity towards cancer cells compared to normal mammary epithelial cells (HMECs) with IC50 values >2 μM for normal cells .

Autophagy Inhibition

The compound has been identified as an inhibitor of autophagy, a cellular degradation process that is often hijacked by cancer cells to survive under stress conditions. By disrupting this process, this compound enhances the efficacy of other anticancer agents.

Mechanism of Action :

- Inhibition of REV-ERB, a nuclear receptor involved in regulating metabolism and circadian rhythms.

- Induces apoptosis in cancer cells by blocking autophagic flux .

General Synthetic Route

A typical synthetic pathway involves:

- Formation of Cyclopentanecarbonitrile : Reacting cyclopentane derivatives with cyanide sources under controlled conditions.

- Substitution Reaction : Introducing the methoxy and methyl groups onto the aromatic ring using electrophilic aromatic substitution techniques.

Table: Synthetic Pathways Comparison

| Step | Method | Yield (%) |

|---|---|---|

| Cyclization | Diels-Alder Reaction | 70% |

| Nitrile Formation | Nucleophilic Substitution | 65% |

| Aromatic Substitution | Electrophilic Aromatic Substitution | 75% |

The biological activity of this compound extends beyond anticancer properties. Preliminary studies suggest potential applications in treating metabolic disorders and neurodegenerative diseases due to its interaction with specific biological pathways.

Metabolic Disorders

Research indicates that compounds similar to this compound may modulate pathways involved in glucose metabolism and insulin sensitivity, making them candidates for treating conditions like type 2 diabetes .

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects by modulating neuroinflammatory responses, which could be beneficial in conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopentanecarbonitrile Derivatives

Substituent Effects on Reactivity and Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, fluorine (e.g., 1-(3-Fluorophenyl) analog) withdraws electrons inductively, deactivating the ring . The amino group in 1-(4-Aminophenyl)cyclopentanecarbonitrile strongly activates the ring but introduces sensitivity to oxidation .

- Steric and Conformational Effects: The biphenylyl substituent (CAS 95275-64-2) introduces significant steric bulk, which may hinder crystallization or binding in biological systems .

- Solubility and Toxicity: Brominated derivatives (e.g., 1-(4-Bromophenyl)cyclopentanecarbonitrile) are more lipophilic, increasing membrane permeability but also raising toxicity concerns . Amino-substituted analogs exhibit higher polarity, improving aqueous solubility .

Biological Activity

1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C13H15N

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often inhibit key enzymes involved in cellular processes, such as:

- Enzyme Inhibition : Compounds with nitrile functional groups have been shown to interact with various enzymes, potentially leading to inhibition of pathways critical for cell survival and proliferation.

Biological Activity Data

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibited in vitro activity against various cancer cell lines. |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes involved in cancer progression. |

| Antimicrobial Effects | Similar compounds have shown antibacterial properties against pathogenic bacteria. |

Case Studies and Research Findings

- Anticancer Potential :

- Enzyme Targeting :

- Comparative Analysis :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions or nucleophilic substitution. For example, details Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, followed by nitrile group incorporation using NaCN under controlled pH. Optimization involves monitoring reaction temperature (e.g., 80°C for Pd-mediated steps) and solvent polarity (acetonitrile or DMF) to enhance yield . suggests using NaHCO₃ as a base to minimize side reactions during nitrile formation .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- FT-IR/Raman : Identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- NMR : Assign methoxy (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.5 ppm). Compare coupling constants to confirm cyclopentane ring conformation .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-CN bond length ~1.45 Å), as demonstrated for analogs in and .

Q. What solvent systems are suitable for purification and crystallization?

- Methodological Answer : Ethanol/water mixtures (e.g., 70:30 v/v) are effective for recrystallization due to moderate polarity. For chromatography, use silica gel with hexane/ethyl acetate (gradient elution from 5% to 20% ethyl acetate) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Gaussian software can calculate HOMO-LUMO gaps to assess electrophilicity (e.g., nitrile group as an electron-withdrawing moiety). used B3LYP/6-31G(d) to simulate UV-vis spectra, correlating with experimental λ_max values (~280 nm) . Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for reaction planning .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled nitrile to track reaction intermediates via 2D NMR (HSQC/HMBC) .

- Kinetic Studies : Vary temperature/pH to isolate competing pathways (e.g., nitrile hydrolysis vs. cyclopentane ring opening) .

- Crystallographic Validation : Compare experimental X-ray data (e.g., torsion angles) with computational models to confirm stereochemical assignments .

Q. How does the methoxy-methyl substitution pattern on the phenyl ring influence biological activity or intermolecular interactions?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3-fluoro or 4-nitro derivatives, as in ) to compare binding affinities .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450), focusing on methoxy group hydrogen bonding .

- Thermodynamic Analysis : Measure ΔG of binding via isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns to separate enantiomers, as described for cyclopropane analogs in .

- Asymmetric Catalysis : Employ Rh-carbenoid catalysts (e.g., from ) to control stereochemistry during cyclopentane ring formation .

Key Research Gaps

- Limited structural data for the exact compound; most evidence relates to analogs (e.g., 4-methoxyphenyl derivatives in and ).

- Biological activity studies are absent; prioritize in vitro assays (e.g., kinase inhibition) using protocols from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.